The synthesis of Irampanel involves several key steps that can be categorized into two main methodologies: palladium-catalyzed cross-coupling reactions and cyclization reactions. The initial approach typically starts with the formation of a key intermediate through a palladium-catalyzed reaction between aryl halides and boronic acids. This step is crucial as it lays the groundwork for subsequent transformations.
The optimization of these synthetic routes focuses on maximizing yields and minimizing by-products, with reported yields ranging from 40% to 85% depending on specific reaction conditions .
Irampanel's molecular structure can be described by its chemical formula . The compound features a complex arrangement that includes:
The three-dimensional conformation of Irampanel has been analyzed using techniques such as X-ray crystallography and computational modeling. These analyses reveal that the compound adopts a specific orientation that facilitates binding to AMPA receptors, impacting its efficacy as an antagonist .
Irampanel participates in several chemical reactions that are relevant to its synthesis and pharmacological activity:
These reactions highlight the dual role of Irampanel in both synthetic chemistry and biological pharmacodynamics .
The mechanism of action for Irampanel primarily involves its role as an antagonist at AMPA receptors:
Studies have shown that this mechanism effectively reduces seizure frequency in patients with epilepsy, making it a valuable therapeutic agent .
Irampanel exhibits several notable physical and chemical properties:
These properties are essential for understanding how Irampanel behaves in both synthetic processes and biological systems .
Irampanel's primary application lies in the treatment of epilepsy, particularly in patients who do not respond well to traditional antiepileptic drugs:
The ongoing exploration of its pharmacological profile continues to reveal potential new applications in other neurological disorders .
Ionotropic glutamate receptors, particularly α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, mediate the majority of fast excitatory neurotransmission in the central nervous system. These tetrameric ligand-gated ion channels (composed of GluR1-4 subunits) are critical for synaptic plasticity, learning, and memory. However, excessive activation of AMPA receptors leads to calcium influx and excitotoxicity, a pathological process implicated in acute and chronic neurological disorders. In stroke, uncontrolled glutamate release triggers neuronal death through AMPA receptor overstimulation, while in epilepsy, hypersynchronization of neuronal networks involves amplified AMPA-mediated excitation. Parkinson’s disease exhibits altered subthalamic nucleus output mediated by AMPA receptors, and spinal cord injury (SCI) involves secondary damage from glutamate excitotoxicity [1] [8] [9]. The centrality of AMPA receptors in these pathways makes them compelling therapeutic targets for pharmacological intervention.
Early AMPA receptor antagonists like NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) demonstrated proof-of-concept for therapeutic inhibition. As a competitive antagonist, NBQX binds the glutamate recognition site, reversibly blocking receptor activation. It showed efficacy in rodent models of Parkinson’s disease, reducing rigidity in monoamine-depleted rats and improving motor function in MPTP-treated monkeys [8]. However, poor aqueous solubility and acute nephrotoxicity limited its clinical translation [3].
This spurred development of non-competitive antagonists acting via allosteric sites:
A critical pharmacological evolution involved distinguishing calcium-permeable (CP-AMPARs) and calcium-impermeable (CI-AMPARs) subtypes. CP-AMPARs (lacking edited GluA2 subunits) exhibit higher sensitivity to channel blockers and are enriched in pathological states like ALS and epilepsy. Selective CP-AMPAR inhibition aims to mitigate excitotoxicity while sparing physiological CI-AMPAR function [7] [9]. Despite this, some highly selective antagonists like CP-465,022 showed potent in vitro AMPA blockade but failed in vivo neuroprotection in stroke models, highlighting unresolved complexities in mechanism-efficacy relationships [6].
Table 1: Evolution of Key AMPA Receptor Antagonists
Compound | Mechanism | Selectivity | Therapeutic Target | Development Status |
---|---|---|---|---|
NBQX | Competitive | Pan-AMPAR | Stroke, Parkinson’s | Discontinued (toxicity) |
GYKI 52466 | Non-competitive | Pan-AMPAR | Neuroprotection | Preclinical |
Talampanel (GYKI 53773) | Non-competitive | Pan-AMPAR | Epilepsy, ALS | Phase II/III discontinued |
Perampanel | Non-competitive | Pan-AMPAR | Epilepsy | Approved (2012) |
CP-465,022 | Non-competitive | Pan-AMPAR | Stroke | Preclinical (failed neuroprotection) |
Irampanel (BIIR 561) | Dual: AMPAR antagonist + Na+ channel blocker | Pan-AMPAR | Stroke, pain | Phase II discontinued |
Irampanel (BIIR 561), developed by Boehringer Ingelheim, occupies a unique niche due to its dual mechanism of action:
This dual pharmacology differentiated it from pure AMPA antagonists like perampanel or NBQX. Preclinically, irampanel inhibited kainate-induced currents in rat cortical neurons, confirming target engagement [10]. Its initial development targeted multiple indications:
By the early 2000s, development narrowed exclusively to stroke. Phase I/IIa trials commenced by 2000, with Phase II ongoing in 2001 [5]. Despite promising mechanistic rationale, irampanel disappeared from Boehringer Ingelheim’s pipeline by 2002 without public explanation and never progressed to Phase III or marketing [1] [5].
Table 2: Key Characteristics of Irampanel (BIIR 561)
Property | Detail |
---|---|
Chemical Name | N,N-Dimethyl-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanamine |
Molecular Formula | C18H19N3O2 |
Mechanism | Dual: Non-competitive AMPA antagonist + Voltage-gated Na+ channel blocker |
Primary Targets | AMPA receptors, Neuronal Na+ channels |
Key Indications Studied | Acute stroke, Epilepsy, Neuropathic pain |
Highest Development Phase | Phase II (discontinued) |
Irampanel’s discontinuation contrasts with perampanel’s success, underscoring challenges in stroke drug development. Factors potentially contributing include:
Nevertheless, irampanel remains pharmacologically significant as a proof-of-concept for multi-target engagement in excitotoxicity. Modern approaches exploring subtype-selective AMPA modulators (e.g., CP-AMPAR inhibitors) or dual-mechanism drugs may revisit strategies akin to irampanel’s, particularly for conditions like traumatic brain injury or epilepsy where synergistic pathway inhibition is advantageous [1] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7